Beta-1 Adrenoceptor Affinity
The affinity of (R)-metoprolol for the beta-1 adrenoceptor is 500-fold lower than that of the (S)-enantiomer, making it the significantly less active stereoisomer. This establishes its primary role as an analytical control or a probe for stereospecific interactions rather than a therapeutic agent [1].
| Evidence Dimension | Beta-1 Adrenoceptor Affinity |
|---|---|
| Target Compound Data | pKd = 5.00 ± 0.06 |
| Comparator Or Baseline | (S)-Metoprolol (pKd = 7.73 ± 0.10) |
| Quantified Difference | 500-fold lower affinity for (R)-enantiomer |
| Conditions | Radioligand binding assay with [125I]-(S)-pindolol in guinea-pig left ventricular membranes. |
Why This Matters
This quantitative difference confirms that (R)-metoprolol is not a suitable substitute for (S)-metoprolol or the racemate in pharmacological assays requiring beta-1 blockade.
- [1] Wahlund, G., Nerme, V., Abrahamsson, T., & Sjöquist, P.-O. (1990). The β1 and β2-adrenoceptor affinity and β1-blocking potency of S- and R-metoprolol. British Journal of Pharmacology, 99(3), 592-596. View Source
